Dihydrocoumarin

Catalog No.
S570253
CAS No.
119-84-6
M.F
C9H8O2
M. Wt
148.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dihydrocoumarin

CAS Number

119-84-6

Product Name

Dihydrocoumarin

IUPAC Name

3,4-dihydrochromen-2-one

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

InChI

InChI=1S/C9H8O2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-4H,5-6H2

InChI Key

VMUXSMXIQBNMGZ-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Slightly soluble in ether and carbon tetrachloride
1:2.5-3.5 IN 70% ALCOHOL
Soluble in chloroform.
Soluble in chlorinated solvents
In water, 3,000 mg/l at 37 °C
3 mg/mL at 37 °C
Slightly soluble in water; soluble in oil
soluble (in ethanol)

Synonyms

3,4-dihydrocoumarin

Canonical SMILES

C1CC(=O)OC2=CC=CC=C21

The exact mass of the compound Dihydrocoumarin is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 68° f (ntp, 1992)3 mg/ml at 37 °cslightly soluble in ether and carbon tetrachloride1:2.5-3.5 in 70% alcoholsoluble in chloroform.soluble in chlorinated solventsin water, 3,000 mg/l at 37 °c3 mg/ml at 37 °cslightly soluble in water; soluble in oilsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10121. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Coumarins - Supplementary Records. It belongs to the ontological category of chromanone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Dihydrocoumarin (3,4-dihydrocoumarin) is a semi-aromatic lactone utilized as a building block in specialty polymers and a regulatory-compliant ingredient in the flavor and fragrance industry. Chemically, it is the saturated analog of coumarin, lacking the 3,4-double bond in the benzopyranone ring [1]. This structural distinction alters its physical state, reactivity, and toxicological profile. As a commercially procured material, it is valued for its ambient-temperature liquid processability, its inability to homopolymerize (enabling precise alternating copolymerization), and its established safety profile as a FEMA GRAS substance, making it a viable and safe alternative to traditional coumarin [2].

Substituting dihydrocoumarin with its closest structural analog, coumarin, introduces severe regulatory and toxicological risks, as coumarin is heavily restricted in formulations due to its well-documented hepatotoxicity [1]. Furthermore, coumarin is a crystalline solid at room temperature (melting point ~69 °C), which increases energy consumption and solvent requirements during liquid-phase blending compared to the easily processable dihydrocoumarin [2]. On the polymer synthesis front, attempting to substitute dihydrocoumarin with standard aliphatic lactones (e.g., epsilon-caprolactone) fails because aliphatic lactones are highly prone to homopolymerization and random copolymerization. Dihydrocoumarin’s low ring strain prevents homopolymerization, making it strictly necessary for the synthesis of perfectly alternating poly(ether-ester)s via ring-opening alternating copolymerization (ROCOP) [3].

Elimination of Hepatotoxic 3,4-Epoxide Pathway

Dihydrocoumarin lacks the 3,4-double bond present in coumarin, preventing its metabolism into the hepatotoxic 3,4-epoxide intermediate. In vivo studies demonstrate that while coumarin induces liver toxicity and elevated aminotransferase activities in rats at doses >150 mg/kg bw/day, dihydrocoumarin shows no treatment-related liver lesions even at 600 mg/kg bw/day [1].

Evidence DimensionHepatotoxicity threshold (in vivo rat model)
Target Compound DataNo liver lesions at 600 mg/kg bw/day
Comparator Or BaselineCoumarin (liver toxicity at >150 mg/kg bw/day)
Quantified Difference>4x higher tolerance with zero observed hepatotoxicity
Conditions13-week repeated dose oral administration in rats

Enables procurement for food, flavor, and fragrance applications where coumarin is strictly banned or restricted due to liver toxicity.

Perfectly Alternating Ring-Opening Copolymerization (ROCOP)

Unlike aliphatic lactones that readily homopolymerize or form random/block copolymers, the semi-aromatic structure and low ring strain of dihydrocoumarin prevent homopolymerization. Instead, when reacted with epoxides (e.g., propylene oxide) using a phosphazene superbase catalyst, it undergoes highly selective ring-opening alternating copolymerization (ROCOP). This yields perfectly alternating poly(ether-ester) sequences with higher glass transition temperatures (Tg) than the corresponding polyether homopolymers [1].

Evidence DimensionCopolymer sequence selectivity
Target Compound DataPerfectly alternating poly(ether-ester)s (0% homopolymerization)
Comparator Or BaselineAliphatic lactones (e.g., epsilon-caprolactone) (prone to random copolymerization or homopolymerization)
Quantified Difference100% alternating sequence selectivity
ConditionsAnionic copolymerization with epoxides catalyzed by t-BuP4

Provides specialty polymer manufacturers with a precise monomer for synthesizing well-defined, alternating aromatic poly(ether-ester)s with enhanced thermal properties.

Liquid-State Processability at Ambient Temperatures

Dihydrocoumarin exhibits a melting point of 24–25 °C, existing as a viscous liquid or easily melted solid at room temperature [1]. In contrast, coumarin is a crystalline solid with a melting point of 68–71 °C[2]. This reduction in melting point eliminates the need for high-temperature melting or extensive solvent use during blending, pumping, and continuous flow manufacturing.

Evidence DimensionMelting Point
Target Compound Data24–25 °C
Comparator Or BaselineCoumarin (68–71 °C)
Quantified Difference~44 °C reduction in melting point
ConditionsStandard atmospheric pressure (760 mmHg)

Significantly reduces energy costs and simplifies handling in liquid-phase formulations and continuous industrial processes.

Regulatory-Compliant Flavor and Fragrance Formulation

Because dihydrocoumarin completely eliminates the hepatotoxic 3,4-epoxide metabolic pathway associated with coumarin, it serves as a primary structural substitute for coumarin-like (sweet, hay, tonka bean) olfactory profiles in consumer goods. It is heavily procured for formulations requiring FEMA GRAS compliance where traditional coumarin is legally restricted[1].

Synthesis of Alternating Poly(ether-ester)s

Leveraging its inability to homopolymerize, dihydrocoumarin is utilized as a highly selective monomer for Ring-Opening Alternating Copolymerization (ROCOP) with epoxides. It is procured by polymer chemists to engineer perfectly alternating aromatic poly(ether-ester)s with elevated glass transition temperatures, which cannot be achieved using standard aliphatic lactones [2].

Solvent-Free Continuous Flow Manufacturing

Due to its low melting point of 24–25 °C, dihydrocoumarin can be processed as a neat liquid at or slightly above room temperature. This makes it highly suitable for solvent-free continuous flow reactors and automated liquid dosing systems, avoiding the line-clogging risks and heating costs associated with solid coumarin [3].

Physical Description

3,4-dihydrocoumarin is a white to pale yellow clear oily liquid with a sweet odor. Solidifies around room temperature. (NTP, 1992)
Liquid
White to light yellow liquid; Colorless solid; [HSDB] Low melting solid; mp = 24-26 deg C; [MSDSonline]
Solid
colourless to pale yellow liquid; coconut-like aroma

Color/Form

Leaflets
White to light yellow, oily liquid
Colorless crystals

XLogP3

1.6

Hydrogen Bond Acceptor Count

2

Exact Mass

148.052429494 Da

Monoisotopic Mass

148.052429494 Da

Boiling Point

522 °F at 760 mmHg (NTP, 1992)
272 °C
271.00 to 272.00 °C. @ 760.00 mm Hg

Flash Point

266 °F (NTP, 1992)
130 °C

Heavy Atom Count

11

Taste

Sweet then bitter
Burning

Density

1.169 at 64 °F (NTP, 1992) - Denser than water; will sink
1.169 @ 18 °C
1.186-1.192

Odor

Herbal
Odor similar to coumarin at room temp or reminiscent of nitrobenzene at higher temp.
Coconut odor
Hay-like

Decomposition

When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

77 °F (NTP, 1992)
25 °C

UNII

NM5K1Y1BT2

GHS Hazard Statements

Aggregated GHS information provided by 1841 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H317 (97.56%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Both 4-hydroxycoumarin derivatives and indandiones (also known as oral anticoagulants) are antagonists of vitamin K. Their use as rodenticides is based on the inhibition of the vitamin K-dependent step in the synthesis of a number of blood coagulation factors. The vitamin K-dependent proteins ...in the coagulation cascade... are the procoagulant factors II (prothrombin), VII (proconvertin), IX (Christmas factor) and X (Stuart-Prower factor), and the coagulation-inhibiting proteins C and S. All these proteins are synthesized in the liver. Before they are released into the circulation the various precursor proteins undergo substantial (intracellular) post-translational modification. Vitamin K functions as a co-enzyme in one of these modifications, namely the carboxylation at well-defined positions of 10-12 glutamate residues into gamma-carboxyglutamate (Gla). The presence of these Gla residues is essential for the procoagulant activity of the various coagulations factors. Vitamin K hydroquinone (KH2) is the active co-enzyme, and its oxidation to vitamin K 2,3-epoxide (KO) provides the energy required for the carboxylation reaction. The epoxide is than recycled in two reduction steps mediated by the enzyme KO reductase... . The latter enzyme is the target enzyme for coumarin anticoagulants. Their blocking of the KO reductase leads to a rapid exhaustion of the supply of KH2, and thus to an effective prevention of the formation of Gla residues. This leads to an accumulation of non-carboxylated coagulation factor precursors in the liver. In some cases these precursors are processed further without being carboxylated, and (depending on the species) may appear in the circulation. At that stage the under-carboxylated proteins are designated as descarboxy coagulation factors. Normal coagulation factors circulate in the form of zymogens, which can only participate in the coagulation cascade after being activated by limited proteolytic degradation. Descarboxy coagulation factors have no procoagulant activity (i.e. they cannot be activated) and neither they can be converted into the active zymogens by vitamin K action. Whereas in anticoagulated humans high levels of circulating descarboxy coagulation factors are detectable, these levels are negligible in warfarin-treated rats and mice. /Anticoagulant rodenticides/

Vapor Pressure

13.4 mmHg at 77 °F ; 19.5 mmHg at 108 °F; 27.4 mmHg at 145 °F (NTP, 1992)
13.4 [mmHg]

Pictograms

Irritant

Irritant

Other CAS

119-84-6

Wikipedia

Benzodihydropyrone

Use Classification

Fragrance Ingredients
Flavoring Agents -> JECFA Flavorings Index
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Methods of Manufacturing

Hydrogenation of coumarin ... with a Raney nickel catalyst under moderate conditions yields 3,4-dihydrocoumarin.

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
2H-1-Benzopyran-2-one, 3,4-dihydro-: ACTIVE
Regulatory status of direct food additives: limitations; dihydrocoumarin, synthetic flavor.
Reported uses: non-alcoholic beverages, 7.8 ppm; ice cream, ices, etc, 21 ppm; candy, 44 ppm; baked goods, 28 ppm; gelatins and puddings, 10 ppm; chewing gum, 78 ppm. Regulatory status: FDA status not fully defined; FEMA No 2381.
Useful in vanilla, butter, cream soda, tobacco flavors.
By reduction of coumarin under pressure in presence of nickel at 160-200 °C (Tetralin Gesellschaft, German Patent 355,650) or in presence of palladium-barium sulfate in alcoholic solution (Paal & Schiedewitz, ber Dtsch Chem Ges, 63, 775, 1930).

Interactions

The following drugs ... may increase ... response to coumarin or indandione derivatives: alcohol (acute intoxication), allopurinol, aminosalicylic acid, amiodarone, anabolic steroids, chloral hydrate, chloramphenicol, cimetidine, clofibrate, co-trimoxazole, danazol, dextrothyroxine sodium, diazoxide, diflunisal, disulfiram, erythromycin, ethacrynic acid, fenoprofen calcium, glucagon, ibuprofen, indomethacin, influenza virus vaccine, isoniazid, meclofenamate, mefenamic acid, methylthiouracil, metronidazole, miconazole, nalidixic acid, neomycin (oral), pentoxifylline, phenylbutazone, propoxyphene, propylthiouracil, quinidine, quinine, salicylates, streptokinase, sulfinpyrazone, sulfonamides, sulindac, tetracyclines, thiazides, thyroid drugs, tricyclic antidepressants, urokinase, vitamin E. /Coumarin & indandione derivatives/
The following drugs ... may ... decrease ... response to coumarin or indandione derivatives: alcohol (chronic alcoholism), barbiturates, carbamazepine, corticosteroids, corticotropin, ethchlorvynol, glutethimide, griseofulvin, mercaptopurine, methaqualone, oral contraceptives containing estrogen, rifampin, spironolactone, vitamin K. /Coumarin & indandione derivatives/

Dates

Last modified: 08-15-2023

Taking advantage of the aromatisation of 7-diethylamino-4-methyl-3,4-dihydrocoumarin in the fluorescence sensing of superoxide anion

Yuchen Wang, Jianyi Han, Yanzhao Xu, Yongxin Gao, Hui Wen, Huaqing Cui
PMID: 32716414   DOI: 10.1039/d0cc02282a

Abstract

The aromatisation of 7-diethylamino-3,4-dihydrocoumarin provides an alternative fluorescent probing technique to selectively detect the concentration of superoxide anion in solution. In addition, we reported the advantage of evaluating O
˙
sensing probes in anhydrous DMSO instead of in aqueous buffers when using KO
as the surrogate of O
˙
.


3-Nitro-3,4-dihydrocoumarins: valuable precursors for the synthesis of enantiomerically enriched masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold

Dan Lv, Min Zhao, Youming Wang, Zhenghong Zhou
PMID: 31670332   DOI: 10.1039/c9ob02089f

Abstract

A bifunctional squaramide catalyzed enantioselective formal [2 + 4] annulation reaction with 3-nitro-3,4-dihydrocoumarins and ortho-quinone methide has been developed. Novel chiral masked quaternary α-amino acid derivatives with a 3,4-dihydrocoumarin scaffold are obtained in a highly stereocontrolled manner. Representative transformation of the annulation product to a biologically important quaternary α-amino acid derivative is achieved without any appreciable loss in the diastereo- and enantioselectivity.


Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry

Yang Zheng, Xiuli Xu, Fei Yuan, Meiyi Yao, Shunli Ji, Zhiqiang Huang, Feng Zhang
PMID: 28425389   DOI: 10.5740/jaoacint.16-0192

Abstract

A sensitive, high-throughput analytical method based on a GC-MS method was established for the simultaneous quantitative determination of two categories of harmful coumarins: simple coumarins (coumarin, 6-methylcoumarin, 7-methoxycoumarin, 3,4-dihydrocoumarin, and 7-ethoxy-4-methylcoumarin) and furocoumarines (psoralen, 8-methoxypsoralen, 5-methoxypsoralen, and trioxysalen). The nine analytes were extracted with ethyl acetate, purified with Oasis HLB solid-phase extraction (SPE) cartridges, and identified and quantitatively determined by GC-MS in selected-ion monitoring mode. The LODs and LOQs of these compounds were in the ranges of 12.5-21.2 and 41.6-70.0 μg/kg, respectively. Average recoveries for the nine analytes ranged from 72.7 to 86.6% at LOQ, 1.5× LOQ, and 2× LOQ spike levels, with RSDs that were typically lower than 5.1%. The SPE-GC-MS method developed in this study was initially applied to research coumarins in cigarette samples; it proved to be accurate, sensitive, convenient, and practical.


Tuning of the enzyme ratio in a neutral redox convergent cascade: A key approach for an efficient one-pot/two-step biocatalytic whole-cell system

Sidiky Ménil, Jean-Louis Petit, Elise Courvoisier-Dezord, Adrien Debard, Virginie Pellouin, Thomas Reignier, Michelle Sergent, Valérie Deyris, Katia Duquesne, Véronique de Berardinis, Véronique Alphand
PMID: 31389000   DOI: 10.1002/bit.27133

Abstract

The efficiency of a versatile in vivo cascade involving a promiscuous alcohol dehydrogenase, obtained from a biodiversity search, and a Baeyer-Villiger monooxygenase was enhanced by the independent control of the production level of each enzyme to produce ε-caprolactone and 3,4-dihydrocoumarin. This goal was achieved by adjusting the copy number per cell of Escherichia coli plasmids. We started from the observation that this number generally correlates with the amount of produced enzyme and demonstrated that an in vivo multi-enzymatic system can be improved by the judicious choice of plasmid, the lower activity of the enzyme that drives the limiting step being counter-balanced by a higher concentration. Using a preconception-free approach to the choice of the plasmid type, we observed positive and negative synergetic effects, sometimes unexpected and depending on the enzyme and plasmid combinations. Experimental optimization of the culture conditions allowed us to obtain the complete conversion of cyclohexanol (16 mM) and 1-indanol (7.5 mM) at a 0.5-L scale. The yield for the conversion of cyclohexanol was 80% (0.7 g ε-caprolactone, for the productivity of 244 mg·L
·h
) and that for 1-indanol 60% (0.3 g 3,4-dihydrocoumarin, for the productivity of 140 mg·L
·h
).


Synthesis, Antioxidant and Anti-inflammatory Properties of an Apocynin- Derived Dihydrocoumarin

Luana C Paracatu, Maria L Zeraik, Luiza de Carvalho Bertozo, Aloisio de Andrade Bartolomeu, Luiz C da Silva Filho, Luiz M da Fonseca, Valdecir F Ximenes
PMID: 27292257   DOI: 10.2174/1573406412666160610093216

Abstract

Coumarin derivatives as dihydrocoumarins have been reported to have multiple biological activities, such as antioxidant and anti-inflammatory properties. Apocynin (APO), which is a substituted-methoxy-catechol, is the most commonly used inhibitor of the multienzymatic complex NADPH-oxidase.
To increase the potency of APO as an NADPH oxidase inhibitor and its antioxidant and anti-inflammatory activities, we synthesized a compound by combining the structural features of a dihydrocoumarin and APO.
The dihydrocoumarin-apocynin derivative (HCA) was synthesized and evaluated in antioxidant and cell-based bioassays and compared with APO.
We found that HCA (IC50 = 10 µM) acted as an inhibitor of NADPH oxidase (ex vivo assays) and was more potent than APO (EC50 10 µM). The inhibitory effect on NADPH oxidase was not related to simple radical scavenger activity. HCA was also a more effective radical scavenger than APO, as verified in the DPPH (EC50 = 50.3 versus EC50100 µM), triene degradation (slope AUC/concentration 759 ± 100 versus 101 ± 15) and FRAP (slope 0.159 versus 0.015) assays. The tested compound demonstrated a similar activity as an inhibitor of the oxidative damage provoked by peroxyl radicals in erythrocyte membranes.
HCA showed superior capacity as inhibitor of NADPH oxidase and antioxidant activity. These findings show that HCA could be an improved substitute for APO and deserves further in vivo anti-inflammatory studies.


Paraoxonase 1 polymorphisms within a Mississippi USA population as possible biomarkers of enzyme activities associated with disease susceptibility

Chiquita Y McDaniel, Mary Beth Dail, Robert W Wills, Howard W Chambers, Janice E Chambers
PMID: 25027835   DOI: 10.1007/s10528-014-9663-8

Abstract

Paraoxonase (PON1) hydrolyzes paraoxon (PO) and diazoxon (DZO), active metabolites of insecticides parathion and diazinon. The PON1 gene has single nucleotide polymorphisms (SNPs) including a codon 192 arginine (R) to glutamine (Q) and methionine (M) to leucine (L) at codon 55. Hydrolysis of PO (POase), DZO (DZOase), dihydrocoumarin (lactonase), and phenyl acetate (arylesterase) were evaluated for associations with race, gender, age, and PON1 55/192 SNP genotypes. Variables were analyzed both individually and in combination. QQ individuals had higher lactonase (p < 0.001) than RR individuals. This might partially explain why predominantly RR African Americans have higher rates of coronary disease than predominantly QQ Caucasians. Significant (p < 0.001) differences in arylesterase were seen among genotypes with QQ and MM lowest whereas RR and LL were highest. This opposes the prevailing belief that arylesterase is unaffected by genotype and suggests that this activity cannot be used to quantify PON1 protein.


Spectroscopic and quantum chemical electronic structure investigations of 3,4-dihydrocoumarin and 3-methylcoumarin

M Arivazhagan, R Kavitha, V P Subhasini
PMID: 24813279   DOI: 10.1016/j.saa.2014.04.001

Abstract

A complete vibrational analysis of 3,4-dihydrocoumarin and 3-methylcoumarin have been performed according to SQM force field method based on ab initio and DFT calculation 6-311++G(d,p) basis set and their frequencies are compared. The influences of carbon-oxygen bond and methyl group to the vibrational frequencies of the title compounds have been discussed. The pronounced decrease of the lone pair orbital occupancy and the molecular stabilization energy show the hyperconjugation interaction from the NBO analysis. Calculations of molecular orbital geometry show that the visible absorption maxima of DHC and 3MC correspond to the electron transition between frontier orbitals such as translation from HOMO to LUMO. Gauge-including atomic orbital (GIAO) 1H and 13C chemical shift calculations have been calculated. Area of high, neutral and low electrostatic potential is determined for DHC and 3MC.


Antioxidant and antitumor activities of 4-arylcoumarins and 4-aryl-3,4-dihydrocoumarins

Keyun Zhang, Weixian Ding, Jie Sun, Bin Zhang, Fujiao Lu, Ren Lai, Yong Zou, Gabriel Yedid
PMID: 24721580   DOI: 10.1016/j.biochi.2014.03.014

Abstract

Five 4-arylcoumarins (1c-g) and twelve 3,4-dihydro-4-arylcoumarins (2a-l) were synthesized and tested for antioxidant activity, antitumor activity, toxicity and structure-activity relationships analysis. 4-Arylcoumarins and 3,4-dihydro-4-arylcoumarins that possess two hydroxyl groups in ortho position, such as 1d, 1f, 2a, 2f, 2g and 2h had stronger radical scavenging properties than that of vitamin C (Vit C) in ABTS(+) assay. Kinetic traces of scavenging ABTS(+) and DPPH radicals showed that all the reaction could reached endpoint in 1 min, which was similar with Vit C. 4-Arylcoumarins with 3'-hydroxyl-4'-methylphenyl structural show more efficient NO radical scavenging activity. Three compounds 2e, 1f and 2a, in particular had superior EC50 for NO scavenging than did Vit C. MTT assay indicated that one compound in particular had a potential antitumor effect, inhibiting proliferation of BGC-823 cells and almost completely killing them at a concentration 62.5 mg/L. With same concentration 100 μg/mL, hemolytic analysis in rabbit red blood cells showed that only two compounds had hemolytic activity with a little more than 5% hemolysis. Injection and oral toxicity tests on Galleria mellonella larvae showed that none of the tested 4-arylcoumarins significantly affected their appetite, viability and mortality.


Dihydrocoumarin, an HDAC Inhibitor, Increases DNA Damage Sensitivity by Inhibiting Rad52

Chin-Chuan Chen, Ju-Sui Huang, Tong-Hong Wang, Chen-Hsin Kuo, Chia-Jen Wang, Shu-Huei Wang, Yann-Lii Leu
PMID: 29215575   DOI: 10.3390/ijms18122655

Abstract

Effective DNA repair enables cancer cells to survive DNA damage induced by chemotherapeutic or radiotherapeutic treatments. Therefore, inhibiting DNA repair pathways is a promising therapeutic strategy for increasing the efficacy of such treatments. In this study, we found that dihydrocoumarin (DHC), a flavoring agent, causes deficiencies in double-stand break (DSB) repair and prolonged DNA damage checkpoint recovery in yeast. Following DNA damage, Rad52 recombinase was revealed to be inhibited by DHC, which results in deficiencies in DSB repair and prolonged DNA damage checkpoint recovery. The deletion of
, a class I histone deacetylase (HDAC), was found to mimic DHC-induced suppression of Rad52 expression, suggesting that the HDAC inhibitor activity of DHC is critical to DSB repair and DNA damage sensitivity. Overall, our findings delineate the regulatory mechanisms of DHC in DSB repair and suggest that it might potentially be used as an inhibitor of the DNA repair pathway in human cells.


Impacts on Sirtuin Function and Bioavailability of the Dietary Bioactive Compound Dihydrocoumarin

Jennifer L Jacobi, Bo Yang, Xu Li, Anna K Menze, Sara M Laurentz, Elsa M Janle, Mario G Ferruzzi, George P McCabe, Clint Chapple, Ann L Kirchmaier
PMID: 26882112   DOI: 10.1371/journal.pone.0149207

Abstract

The plant secondary metabolite and common food additive dihydrocoumarin (DHC) is an inhibitor of the Sirtuin family of NAD+-dependent deacetylases. Sirtuins are key regulators of epigenetic processes that maintain silent chromatin in yeast and have been linked to gene expression, metabolism, apoptosis, tumorogenesis and age-related processes in multiple organisms, including humans. Here we report that exposure to the polyphenol DHC led to defects in several Sirtuin-regulated processes in budding yeast including the establishment and maintenance of Sir2p-dependent silencing by causing disassembly of silent chromatin, Hst1p-dependent repression of meiotic-specific genes during the mitotic cell cycle. As both transient and prolonged exposure to environmental and dietary factors have the potential to lead to heritable alterations in epigenetic states and to modulate additional Sirtuin-dependent phenotypes, we examined the bioavailability and digestive stability of DHC using an in vivo rat model and in vitro digestive simulator. Our analyses revealed that DHC was unstable during digestion and could be converted to melilotic acid (MA), which also caused epigenetic defects, albeit less efficiently. Upon ingestion, DHC was observed primarily in intestinal tissues, but did not accumulate over time and was readily cleared from the animals. MA displayed a wider tissue distribution and, in contrast to DHC, was also detected in the blood plasma, interstitial fluid, and urine, implying that the conversion of DHC to the less bioactive compound, MA, occurred efficiently in vivo.


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